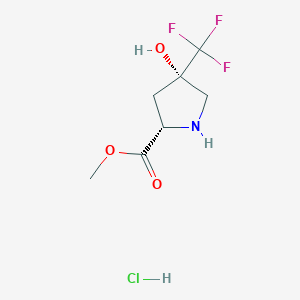
(2S)-2,4-diaminobutanoic acid;dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-2,4-Diaminobutyric acid 2HBr: is an unnatural amino acid derivative. It is a white crystalline solid that is highly soluble in water. This compound is often used in various biochemical and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of L-2,4-Diaminobutyric acid 2HBr typically involves the hydrolysis of gamma-poly(diaminobutyric acid). This process can be carried out through several methods, including pressure hydrolysis, organic acid hydrolysis, acidic resin combined with sodium nitrite hydrolysis, or protease hydrolysis . The hydrolyzed product is then separated and dried to obtain the final compound.
Industrial Production Methods: In industrial settings, the production of L-2,4-Diaminobutyric acid 2HBr involves similar hydrolysis methods but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in a cost-effective manner .
Análisis De Reacciones Químicas
Types of Reactions: L-2,4-Diaminobutyric acid 2HBr undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
L-2,4-Diaminobutyric acid 2HBr has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of L-2,4-Diaminobutyric acid 2HBr involves the inhibition of GABA transaminase, an enzyme responsible for converting GABA back to glutamate. By inhibiting this enzyme, the compound elevates GABA levels in the brain, which can have various neurological effects . Additionally, it acts as a GABA reuptake inhibitor, further increasing GABA levels .
Comparación Con Compuestos Similares
- 2,4-Diaminobutyric acid
- DL-2,3-Diaminopropionic acid
- L-β-Homolysine dihydrochloride
- Fmoc-Dap-OH
Comparison: L-2,4-Diaminobutyric acid 2HBr is unique due to its dual role as a GABA transaminase inhibitor and a GABA reuptake inhibitor. This dual action makes it particularly valuable in neurological research compared to other similar compounds that may only exhibit one of these properties .
Propiedades
IUPAC Name |
(2S)-2,4-diaminobutanoic acid;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2BrH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPPMGCNFBQXCI-QTNFYWBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B8045336.png)







![(1R,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B8045386.png)


![Methyl 4-(7-oxabicyclo[2.2.1]heptan-1-ylmethoxy)benzoate](/img/structure/B8045424.png)
![6,7-Dimethoxy-1'-propyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one](/img/structure/B8045430.png)
